N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound are not explicitly documented in the available literature. it likely involves the condensation of appropriate precursors under specific reaction conditions.
Industrial Production:: Unfortunately, information on industrial-scale production methods is scarce. Further research and development would be necessary to establish efficient large-scale synthesis.
Chemical Reactions Analysis
Reactivity::
Oxidation: The nitro group in the compound makes it susceptible to oxidation reactions.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the nitro group could yield an amino derivative.
Cyanation: Sodium cyanide (NaCN) or other cyanating agents.
Nitration: Nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Reduction: Hydrogenation using a suitable catalyst (e.g., palladium on carbon).
Major Products:: The major products formed from these reactions would include various derivatives of the compound, such as reduced forms or substituted analogs.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Exploration of its potential as a drug candidate due to its unique structure.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Biological Activity: Investigation of its biological effects, including potential antimicrobial or antitumor properties.
Target Identification: Identification of molecular targets affected by this compound.
Pharmaceuticals: Possible applications in drug development.
Agrochemicals: Evaluation as a pesticide or herbicide.
Mechanism of Action
The exact mechanism by which N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide exerts its effects remains to be elucidated. Further studies are needed to identify its molecular targets and pathways involved.
Comparison with Similar Compounds
While specific analogs of this compound are not mentioned, it shares structural features with related compounds like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide and - (3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide . These comparisons highlight its uniqueness and potential for further exploration.
Properties
Molecular Formula |
C13H11N5O3S |
---|---|
Molecular Weight |
317.33 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C13H11N5O3S/c14-5-8-7-3-1-2-4-10(7)22-13(8)16-12(19)11-9(18(20)21)6-15-17-11/h6H,1-4H2,(H,15,17)(H,16,19) |
InChI Key |
ZVLGKBNSHHAZPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=NN3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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